molecular formula C13H12BClO3 B571837 (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-68-5

(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No. B571837
CAS RN: 1256358-68-5
M. Wt: 262.496
InChI Key: ONODGDHQBJDGHW-UHFFFAOYSA-N
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Description

“(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The boron atom in boronic acids is often sp2 hybridized, meaning the boron atom, the two oxygen atoms of the hydroxyl groups, and the carbon atom it is bonded to, form a flat structure .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . For example, phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of boronic acids like “(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid” typically consists of a boron atom bonded to two hydroxyl groups and a carbon atom. This results in a planar structure with the boron atom being sp2 hybridized .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They can also react with diols and amino alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary. For example, phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C .

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives have been increasingly studied in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . For example, the replacement of a carboxylic acid group by boronic acid in certain compounds revealed an increase in selective toxicity towards breast cancer cells .

Anticancer Applications

Boronic acids have shown potential in anticancer applications . They have been found to be more toxic towards cancer cells than other known compounds .

Antibacterial Applications

Boronic acids have also been studied for their antibacterial properties . They have shown promise in this field, offering a potential new avenue for the development of antibacterial treatments .

Antiviral Applications

In addition to their antibacterial properties, boronic acids have also been explored for their antiviral applications . This makes them a versatile tool in the development of new treatments for various diseases .

Sensing Applications

Boronic acids have been utilized in various sensing applications . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions make them useful in these applications .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation . This has opened up new possibilities in the field of biochemistry .

Separation Technologies

Boronic acids have been used in separation technologies . Their unique properties allow for the separation of certain compounds, making them a valuable tool in various scientific fields .

Development of Therapeutics

Finally, boronic acids have been used in the development of therapeutics . Their diverse range of uses and applications, from sensing to separation technologies, make them a promising area of research for the development of new drugs .

Safety and Hazards

Boronic acids can pose certain safety hazards. For example, they can be harmful if swallowed and can cause skin and eye irritation . They should be handled with care, avoiding contact with skin and eyes, and not be ingested .

Future Directions

The future directions for the research and application of boronic acids like “(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid” are vast. They are valuable tools in organic synthesis and have potential applications in various fields including catalysis, materials science, biology, and imaging .

properties

IUPAC Name

[2-[(2-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONODGDHQBJDGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681340
Record name {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256358-68-5
Record name Boronic acid, B-[2-[(2-chlorophenoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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